1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride
Overview
Description
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H16ClF3N2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other chemical industries. The trifluoromethyl group attached to the benzyl ring enhances the compound’s chemical stability and biological activity .
Mechanism of Action
Target of Action
The primary target of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is the central nervous system . It acts as a stimulant, with a potency of around 10% of d-amphetamine . It selectively promotes the release of serotonin .
Mode of Action
This compound interacts with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . When used in combination with 1-benzylpiperazine, it increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .
Biochemical Pathways
This compound affects the serotonin and dopamine pathways . It stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by cytochrome P450, possibly involving the CYP2D6 iso-enzyme, and catechol-O-methyl-transferase (COMT) . These enzymes play a crucial role in the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include rate-depressant effects, prevention of isolation-induced behavioral deficit, anxiolytic effects at high doses, anti-aggressive effects, locomotor inhibition, hyperthermia, respiratory depression, interference with the circadian system, and hypophagia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action may be influenced by the presence of other substances, such as amphetamine, cocaine, ketamine, and MDMA . Additionally, the compound’s stability may be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride typically involves the alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with suitable alkylating agents. One common method includes the reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-(4-Trifluoromethyl)benzyl)piperazine: Similar structure but with the trifluoromethyl group at the para position.
1-Benzylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness: 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17;/h1-3,8,16H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOKACNFIJZZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.